molecular formula C10H12N4OS B5706010 N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide

N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide

Numéro de catalogue B5706010
Poids moléculaire: 236.30 g/mol
Clé InChI: RELLYZYSEXZIKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a vital metabolic pathway for cancer cells. The drug has shown promising results in pre-clinical and clinical studies, making it a potential candidate for cancer therapy.

Mécanisme D'action

N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes are essential for the production of ATP, which is the main source of energy for cancer cells. By inhibiting these enzymes, N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide disrupts the energy metabolism of cancer cells, leading to cell death.
Biochemical and physiological effects:
N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. The drug has also been shown to induce apoptosis, inhibit angiogenesis, and reduce the production of reactive oxygen species in cancer cells. In addition, N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to enhance the efficacy of other anticancer drugs, making it a potential candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is its specificity towards cancer cells, making it a potential candidate for cancer therapy. The drug has also been shown to have minimal side effects in clinical trials. However, the drug's mechanism of action is not fully understood, and further research is needed to optimize its efficacy and safety.

Orientations Futures

There are several future directions for research on N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide. One area of focus is the development of more efficient synthesis methods for the drug. Another area of focus is the optimization of the drug's efficacy and safety through combination therapy and dose optimization. Additionally, further research is needed to understand the drug's mechanism of action and its potential applications in other diseases. Overall, N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has shown promising results in pre-clinical and clinical studies, making it a potential candidate for cancer therapy.

Méthodes De Synthèse

N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is a synthetic compound that can be prepared using various methods. One of the most commonly used methods is the reaction of 2-pyridinecarboxaldehyde with cyclopropylamine to form N-cyclopropyl-2-(2-pyridinyl)hydrazine. This compound is then reacted with carbon disulfide to form N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide.

Applications De Recherche Scientifique

N-cyclopropyl-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been extensively studied for its anticancer properties. It has been shown to inhibit the TCA cycle in cancer cells, leading to the disruption of energy metabolism and inducing cell death. The drug has been tested in various cancer cell lines and animal models, showing significant antitumor activity. Clinical trials have also been conducted, and the drug has shown promising results in patients with advanced solid tumors and hematologic malignancies.

Propriétés

IUPAC Name

1-cyclopropyl-3-(pyridine-2-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c15-9(8-3-1-2-6-11-8)13-14-10(16)12-7-4-5-7/h1-3,6-7H,4-5H2,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELLYZYSEXZIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.